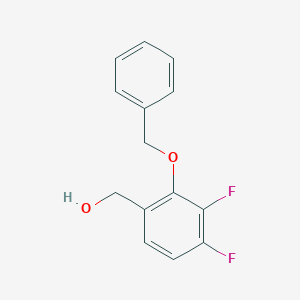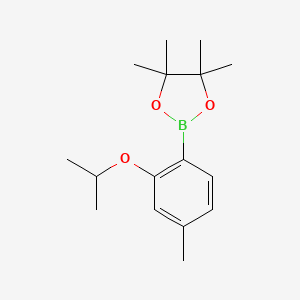
Phenoxathiin-4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxathiin-4-boronic acid pinacol ester is a chemical compound with the molecular formula C12H9BO3S . It has a molecular weight of 244.07400 . It’s a boronic ester, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H9BO3S . The exact mass is 244.03700 .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. They are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
This compound has a density of 1.45 g/cm3 . It has a boiling point of 457.5ºC at 760 mmHg and a melting point of 162-167 °C . Its vapour pressure is 3.67E-09mmHg at 25°C .Applications De Recherche Scientifique
Phenoxathiin-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used to synthesize complex organic molecules, such as polycyclic aromatic hydrocarbons, which are important in the fields of organic synthesis and medicinal chemistry. It has also been used to study enzyme-catalyzed reactions, such as the hydrolysis of esters and amides. Additionally, this compound has been used as a catalyst for the synthesis of polymers and other materials, as well as for the synthesis of peptides and proteins.
Mécanisme D'action
Target of Action
Phenoxathiin-4-boronic acid pinacol ester, like other boronic acid esters, primarily targets the formation of carbon-carbon bonds in organic synthesis . It is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the boron atom in the boronic ester transfers an organic group to a metal, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental to organic synthesis . The downstream effects include the formation of a wide range of organic compounds .
Pharmacokinetics
It’s known that boronic esters, in general, are only marginally stable in water . The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . In addition, the compound can be used in protodeboronation , a process that removes the boron moiety from the molecule .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of water . The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled when using this compound in organic synthesis .
Avantages Et Limitations Des Expériences En Laboratoire
Phenoxathiin-4-boronic acid pinacol ester has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is highly reactive, meaning that it can be used to synthesize a wide range of organic molecules. Additionally, it is non-toxic and has no known adverse effects on organisms. The main limitation of this compound is that it is not very stable in solution, so it must be used quickly after it is synthesized.
Orientations Futures
Phenoxathiin-4-boronic acid pinacol ester has a wide range of potential future applications in scientific research. It could be used to synthesize more complex organic molecules, such as polycyclic aromatic hydrocarbons, which are important in the fields of organic synthesis and medicinal chemistry. Additionally, it could be used to study enzyme-catalyzed reactions, such as the hydrolysis of esters and amides. This compound could also be used as a catalyst for the synthesis of polymers and other materials, as well as for the synthesis of peptides and proteins. Finally, this compound could be used to study the biochemical and physiological effects of various compounds on organisms, as well as to develop new drugs and treatments.
Méthodes De Synthèse
Phenoxathiin-4-boronic acid pinacol ester is synthesized by a reaction between phenoxathiin-4-boronic acid and pinacol. Phenoxathiin-4-boronic acid is first synthesized by reacting phenoxathiin with boron trifluoride etherate. The resulting phenoxathiin-4-boronic acid is then reacted with pinacol to form this compound. The reaction is typically carried out in an aqueous solution of sodium hydroxide at a temperature of around 80°C.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxathiine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO3S/c1-17(2)18(3,4)22-19(21-17)12-8-7-11-15-16(12)20-13-9-5-6-10-14(13)23-15/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDGSPKRMAWRAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)SC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














